molecular formula C9H11N3O3 B1532005 6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090959-73-0

6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1532005
CAS No.: 2090959-73-0
M. Wt: 209.2 g/mol
InChI Key: WEGOQXRFWLXIOL-UHFFFAOYSA-N
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Description

“6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a chemical compound . It is used for pharmaceutical testing . The compound is also known as "Ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate" .

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds involves the synthesis of various derivatives and their biological activity evaluation. For example, Ziegler et al. (1988) prepared derivatives from a base compound, analyzing their in vitro biological activities, which indicates a common approach to discovering potential pharmacological uses (Ziegler et al., 1988). Similarly, synthesis methodologies aiming at the generation of compounds with potential antiallergic, antibacterial, and antifungal activities highlight the pharmaceutical research interest in such chemical structures (Nohara et al., 1985).

Chemical Reactions and Functionalization

The work on pyrazole and pyridine derivatives often involves exploring different chemical reactions for functionalizing these compounds for further applications. For instance, Voievudskyi et al. (2016) discuss the synthesis of novel analogues of natural alkaloids, which could suggest ways in which the core structure of the compound might be modified for specific scientific or therapeutic purposes (Voievudskyi et al., 2016).

Antimicrobial and Antimycobacterial Activity

Compounds related to pyrazole derivatives have been tested for antimicrobial and antimycobacterial activities, underscoring the potential for such structures to contribute to new antibiotic agents. Research by R.V.Sidhaye et al. (2011) into nicotinic acid hydrazide derivatives, for example, showcases the ongoing interest in leveraging these chemical frameworks for combatting microbial infections (.. R.V.Sidhaye et al., 2011).

Green Chemistry Applications

In the quest for more environmentally friendly chemical synthesis methods, Al-Matar et al. (2010) report on the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the importance of green chemistry principles in the development of new compounds and their applications (Al-Matar et al., 2010).

Safety and Hazards

For “Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate”, the safety information provided includes several hazard statements: H302, H315, H319, H332, H335 . These correspond to potential hazards related to harmful ingestion, skin irritation, serious eye irritation, harmful inhalation, and respiratory irritation . Precautionary statements include P261, P280, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

6-ethyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3,5H,2,4H2,1H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOQXRFWLXIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C(=CC(=N2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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